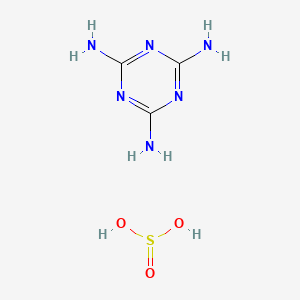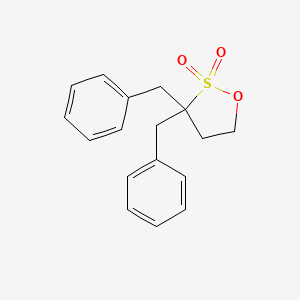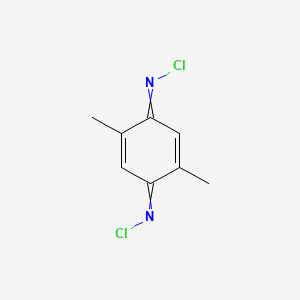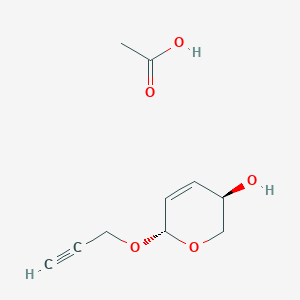![molecular formula C15H28ClNO2 B14255685 Hexanoyl chloride, 6-[(1-oxononyl)amino]- CAS No. 168621-83-8](/img/structure/B14255685.png)
Hexanoyl chloride, 6-[(1-oxononyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoyl chloride, 6-[(1-oxononyl)amino]- is a specialized organic compound with a complex structure. It is primarily used in organic synthesis and has applications in various scientific fields. The compound is known for its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanoyl chloride, 6-[(1-oxononyl)amino]- can be synthesized through a series of chemical reactions involving hexanoyl chloride and 1-oxononylamine. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents and catalysts that facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of hexanoyl chloride, 6-[(1-oxononyl)amino]- involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to achieve high purity levels of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoyl chloride, 6-[(1-oxononyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving hexanoyl chloride, 6-[(1-oxononyl)amino]- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from reactions involving hexanoyl chloride, 6-[(1-oxononyl)amino]- depend on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
Hexanoyl chloride, 6-[(1-oxononyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in biochemical assays and as a building block for biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role in drug synthesis and development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of hexanoyl chloride, 6-[(1-oxononyl)amino]- involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds. The pathways involved in these reactions are determined by the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoyl chloride: A simpler acyl chloride with similar reactivity but lacking the 1-oxononylamino group.
Nonanoyl chloride: Another acyl chloride with a longer carbon chain, used in similar applications.
Octanoyl chloride: An intermediate-length acyl chloride with comparable properties.
Uniqueness
Hexanoyl chloride, 6-[(1-oxononyl)amino]- is unique due to its specific structure, which combines the properties of hexanoyl chloride and 1-oxononylamine. This combination allows for a broader range of chemical reactions and applications compared to simpler acyl chlorides.
Propriétés
Numéro CAS |
168621-83-8 |
|---|---|
Formule moléculaire |
C15H28ClNO2 |
Poids moléculaire |
289.84 g/mol |
Nom IUPAC |
6-(nonanoylamino)hexanoyl chloride |
InChI |
InChI=1S/C15H28ClNO2/c1-2-3-4-5-6-9-12-15(19)17-13-10-7-8-11-14(16)18/h2-13H2,1H3,(H,17,19) |
Clé InChI |
YOFDKNMBODQGDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)NCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)

![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)


![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)

![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)


